
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a protected amino acid derivative.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Amination: Introduction of the amino group using reagents like ammonia or amines.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The nitrophenyl group can participate in electron transfer reactions, influencing redox pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is unique due to its specific stereochemistry and functional groups. The combination of an amino group, hydroxyl group, and nitrophenyl group in a chiral butanoic acid framework provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13ClN2O5 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c11-8(9(13)10(14)15)5-6-1-3-7(4-2-6)12(16)17;/h1-4,8-9,13H,5,11H2,(H,14,15);1H/t8-,9+;/m1./s1 |
InChI Key |
UTWPLNNDGBDCAI-RJUBDTSPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C(=O)O)O)N)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
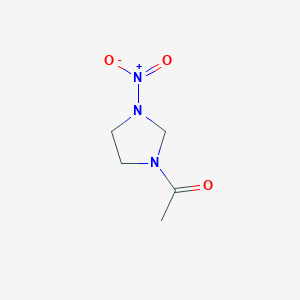
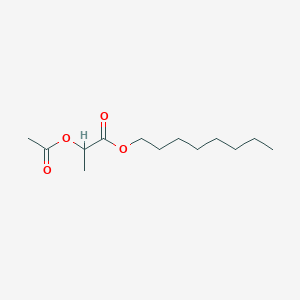
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
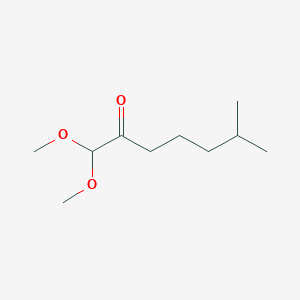
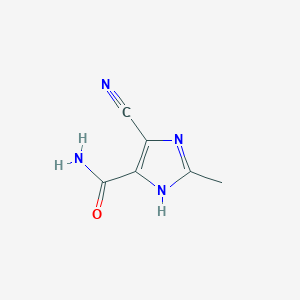

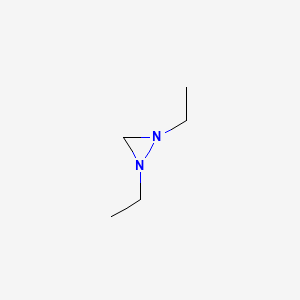
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
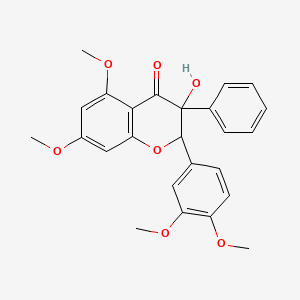
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
